1,3-Bis(2-methoxyphenyl)thiourea
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Overview
Description
1,3-Bis(2-methoxyphenyl)thiourea is an organic compound with the molecular formula C15H16N2O2S. It is a thiourea derivative, characterized by the presence of two methoxyphenyl groups attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methoxyphenyl)thiourea can be synthesized through the reaction of 2-methoxyaniline with thiophosgene, followed by the addition of another equivalent of 2-methoxyaniline. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using water as a solvent and solar energy, have also been explored for the synthesis of thiourea derivatives .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and organocatalysts.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular pathways, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-methoxyphenyl)thiourea: Similar structure but with methoxy groups at different positions.
1,3-Bis(4-methoxyphenyl)thiourea: Another isomer with methoxy groups at the para position.
Uniqueness
1,3-Bis(2-methoxyphenyl)thiourea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ortho-methoxy groups can participate in intramolecular hydrogen bonding, affecting the compound’s stability and interactions with other molecules .
Properties
CAS No. |
1226-64-8 |
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Molecular Formula |
C15H16N2O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1,3-bis(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H16N2O2S/c1-18-13-9-5-3-7-11(13)16-15(20)17-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H2,16,17,20) |
InChI Key |
SLCJUVBRGGUTNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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